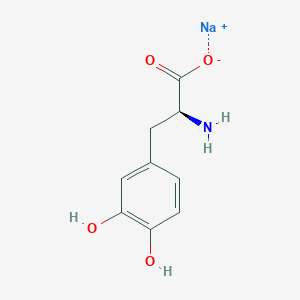

L-DOPA (sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

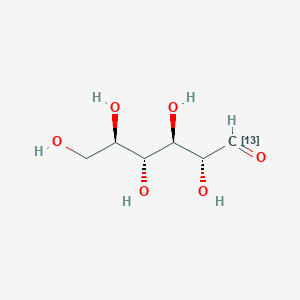

L-DOPA (sodium), also known as levodopa, is a naturally occurring amino acid derivative of L-tyrosine. It is widely recognized for its role as a precursor to dopamine, a critical neurotransmitter in the brain. L-DOPA (sodium) is primarily used in the treatment of Parkinson’s disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain . This compound can cross the blood-brain barrier, where it is converted into dopamine, thereby alleviating the symptoms of Parkinson’s disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-DOPA (sodium) can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis method involves the asymmetric hydrogenation of L-tyrosine . This process typically requires the use of metal catalysts, such as rhodium complexes, under high pressure and temperature conditions . Another method involves the enzymatic conversion of L-tyrosine using tyrosine phenol-lyase or tyrosinase .

Industrial Production Methods

Industrial production of L-DOPA (sodium) often employs microbial fermentation techniques. For example, the bacterium Erwinia herbicola can be used to produce L-DOPA from catechol through fermentation . Additionally, electroenzymatic conversion systems have been developed to enhance the efficiency of L-DOPA production .

Analyse Des Réactions Chimiques

Types of Reactions

L-DOPA (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: L-DOPA can be oxidized to form dopaquinone, a key intermediate in melanin biosynthesis.

Reduction: L-DOPA can be reduced to form dopamine, which is catalyzed by the enzyme aromatic L-amino acid decarboxylase.

Substitution: L-DOPA can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Major Products

The major products formed from these reactions include dopamine, dopaquinone, and various substituted derivatives of L-DOPA .

Applications De Recherche Scientifique

L-DOPA (sodium) has a wide range of scientific research applications across various fields:

Mécanisme D'action

L-DOPA (sodium) exerts its effects primarily through its conversion to dopamine in the brain . Once administered, L-DOPA crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form dopamine . This increase in dopamine levels helps to alleviate the motor symptoms associated with Parkinson’s disease . Additionally, L-DOPA can modulate various signaling pathways and interact with dopamine receptors to exert its therapeutic effects .

Comparaison Avec Des Composés Similaires

L-DOPA (sodium) can be compared to other dopamine precursors and analogs, such as:

Entacapone: A catechol-O-methyltransferase (COMT) inhibitor that prolongs the half-life of L-DOPA by preventing its breakdown.

Tolcapone: Another COMT inhibitor with a similar mechanism of action to entacapone.

L-DOPA (sodium) is unique in its ability to cross the blood-brain barrier and directly increase dopamine levels in the brain, making it the most effective treatment for Parkinson’s disease .

Propriétés

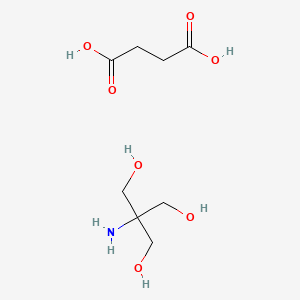

Formule moléculaire |

C9H10NNaO4 |

|---|---|

Poids moléculaire |

219.17 g/mol |

Nom IUPAC |

sodium;(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |

InChI |

InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/q;+1/p-1/t6-;/m0./s1 |

Clé InChI |

LRRQZAXMUDRSPC-RGMNGODLSA-M |

SMILES isomérique |

C1=CC(=C(C=C1C[C@@H](C(=O)[O-])N)O)O.[Na+] |

SMILES canonique |

C1=CC(=C(C=C1CC(C(=O)[O-])N)O)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)

![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)